5-Hydroxy-1,3-diazinane-2-thione
Overview
Description
5-Hydroxy-1,3-diazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both hydroxyl and thione functional groups contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-2-thione, have been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties . These activities suggest that the compound may interact with a variety of targets, including microbial proteins, thyroid hormones, oxidative stress pathways, cardiac proteins, blood pressure regulation pathways, DBH enzyme, and HIV proteins .
Mode of Action
It is known that imidazole-2-thione derivatives can cause dna damage via direct dna intercalation and inhibition of the topoisomerase ii enzyme . This suggests that 5-Hydroxy-1,3-diazinane-2-thione may also interact with its targets in a similar manner, leading to changes in their function or activity .
Biochemical Pathways
These could include pathways related to microbial growth, thyroid hormone synthesis, oxidative stress, cardiac function, blood pressure regulation, dopamine synthesis, and HIV replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,3-diazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a β-chlorovinyl aldehyde with carbon disulfide and a primary amine . This multicomponent reaction facilitates the formation of the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts and optimized reaction conditions can enhance yield and purity. For instance, the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of tetrabutylammonium bromide as a phase transfer catalyst has been reported .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted thione derivatives.
Scientific Research Applications
5-Hydroxy-1,3-diazinane-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of metal complexes that exhibit antimicrobial activity.
Comparison with Similar Compounds
Imidazolidine-2-thione: Similar in structure but lacks the hydroxyl group.
Thiazolidine-2-thione: Contains a sulfur atom in the ring but differs in the position of the nitrogen atoms.
1,3,5-Thiadiazine-2-thione: Contains an additional nitrogen atom in the ring structure.
Uniqueness: 5-Hydroxy-1,3-diazinane-2-thione is unique due to the presence of both hydroxyl and thione functional groups, which contribute to its distinct chemical properties and reactivity
Properties
IUPAC Name |
5-hydroxy-1,3-diazinane-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2OS/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUALRXLRRQXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=S)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393785 | |
Record name | 5-Hydroxytetrahydropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55107-70-5 | |
Record name | NSC521574 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC511368 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxytetrahydropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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